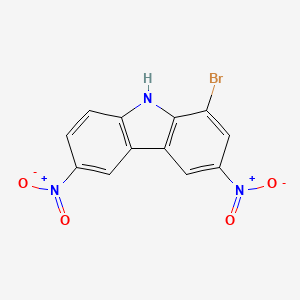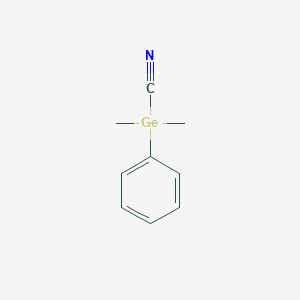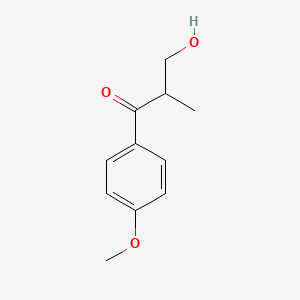
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O3 It is a derivative of propiophenone and features a hydroxy group, a methoxyphenyl group, and a methyl group attached to the propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by a subsequent aldol condensation reaction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst
Major Products Formed
Oxidation: 3-Oxo-1-(4-methoxyphenyl)-2-methylpropan-1-one
Reduction: 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
相似化合物的比较
Similar Compounds
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: Similar structure with an additional hydroxy group.
4-Hydroxy-3-methoxyphenylacetone: Similar structure with a different substitution pattern on the aromatic ring.
3-(4-Methoxyphenyl)-3-oxopropanal: Similar structure with an aldehyde group instead of a ketone.
Uniqueness
3-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
67035-93-2 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChI 键 |
FPTCFTPPPQRPTN-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)C(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



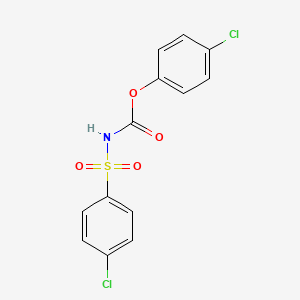
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)

![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
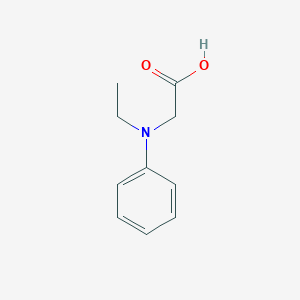
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
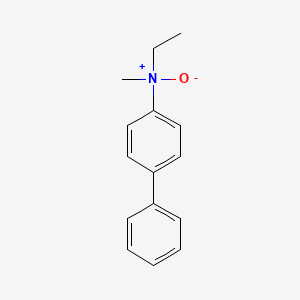

![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
